N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride
Description
Structural Characterization of N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanamine Dihydrochloride
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being this compound. Alternative naming conventions include ethyl[(2-isopropylpyrimidin-4-yl)methyl]amine dihydrochloride, which emphasizes the ethyl substitution pattern on the amine nitrogen. The compound has been assigned multiple Chemical Abstracts Service registry numbers, including 920460-11-3 and 1332530-39-8, with both numbers referring to the same chemical entity but potentially representing different salt forms or registration methods.
The systematic identification includes the MDL number MFCD18071398, which serves as a unique identifier in chemical databases. The compound can also be referenced by the synonym N-[(2-propan-2-ylpyrimidin-4-yl)methyl]ethanamine, which explicitly describes the isopropyl group as propan-2-yl according to systematic nomenclature rules. The structural representation using Simplified Molecular Input Line Entry System notation provides a concise description: CCNCC1=NC(=NC=C1)C(C)C, which captures the complete molecular connectivity.
Molecular Formula and Weight Analysis
The molecular formula of this compound can be expressed in two equivalent forms depending on the representation convention. The consolidated molecular formula is C₁₀H₁₉Cl₂N₃, which accounts for all atoms present in the dihydrochloride salt. Alternatively, the formula can be written as C₁₀H₁₇N₃·2ClH, explicitly showing the free base combined with two hydrochloride molecules. This dual representation reflects standard chemical practice for describing salt forms of organic compounds.
The molecular weight of the dihydrochloride salt has been consistently reported across multiple sources as approximately 252.18-252.2 grams per mole. The free base form of the compound has a molecular weight of 179.26 grams per mole with the formula C₁₀H₁₇N₃. The difference in molecular weight between the free base and the dihydrochloride salt (approximately 73 grams per mole) corresponds precisely to the addition of two hydrochloride molecules (2 × 36.46 = 72.92 grams per mole), confirming the stoichiometric relationship in the salt formation.
| Form | Molecular Formula | Molecular Weight (g/mol) | Reference |
|---|---|---|---|
| Free Base | C₁₀H₁₇N₃ | 179.26 | |
| Dihydrochloride Salt | C₁₀H₁₉Cl₂N₃ | 252.18-252.2 | |
| Alternative Representation | C₁₀H₁₇N₃·2ClH | 252.2 |
Crystallographic Data and Three-Dimensional Conformation
While specific crystallographic parameters are not extensively documented in the available literature, the compound exists as a crystalline solid in its dihydrochloride salt form. The three-dimensional molecular structure is characterized by the pyrimidine ring adopting a planar configuration, which is typical for aromatic heterocyclic systems. The isopropyl substituent at the 2-position of the pyrimidine ring introduces steric bulk that influences the overall molecular conformation and potential intermolecular interactions.
The ethanamine side chain attached through the methylene bridge at the 4-position provides conformational flexibility to the molecule. The presence of two hydrochloride counterions in the crystal lattice creates multiple hydrogen bonding opportunities, which contribute to the stability and solubility characteristics of the salt form. The molecular geometry around the nitrogen atoms in the protonated amine groups adopts tetrahedral coordination, typical for quaternary ammonium centers in hydrochloride salts.
The spatial arrangement of functional groups within the molecule creates distinct regions of different polarity, with the pyrimidine ring system providing aromatic character and the protonated amine groups contributing to the ionic character of the compound. This amphiphilic nature influences both the solid-state packing and solution behavior of the dihydrochloride salt.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound, though specific spectral data are limited in the available literature. The proton Nuclear Magnetic Resonance spectrum would be expected to show characteristic signals corresponding to the various hydrogen environments within the molecule. The isopropyl group would typically appear as a characteristic doublet for the methyl groups and a septet for the methine proton, reflecting the typical coupling pattern observed in isopropyl substituents.
The pyrimidine ring protons would appear in the aromatic region of the spectrum, with chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms in the ring system. The methylene bridge connecting the pyrimidine ring to the ethanamine chain would appear as a singlet or complex multiplet, depending on the degree of coupling with adjacent protons. The ethanamine portion would contribute signals in the aliphatic region, with the nitrogen-bound protons potentially showing broad resonances due to exchange processes, particularly in the protonated dihydrochloride form.
Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary information about the carbon framework of the molecule, with the pyrimidine carbons appearing in the aromatic region and the aliphatic carbons of the isopropyl and ethanamine groups appearing in their respective chemical shift ranges. The quaternary carbon of the pyrimidine ring bearing the isopropyl substituent would appear as a distinct signal reflecting its unique electronic environment.
Infrared Vibrational Spectroscopy
Infrared spectroscopy of this compound would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The dihydrochloride salt form would exhibit broad absorption bands in the 3000-2500 cm⁻¹ region corresponding to N-H stretching vibrations from the protonated amine groups. These bands would appear broader and shifted to lower frequencies compared to the free base due to hydrogen bonding interactions with the chloride counterions.
The pyrimidine ring system would contribute characteristic aromatic C-H stretching vibrations in the 3100-3000 cm⁻¹ region, along with aromatic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ fingerprint region. The aliphatic portions of the molecule, including the isopropyl group and ethanamine chain, would exhibit typical C-H stretching and bending vibrations in their respective frequency ranges.
The presence of the chloride counterions in the dihydrochloride salt would not contribute direct absorption bands in the typical infrared range, but their presence would influence the overall spectral pattern through changes in hydrogen bonding patterns and crystal lattice effects. The molecular vibrations associated with the salt bridges between the protonated amine groups and chloride ions would appear in the far-infrared region, typically below 400 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound would typically involve analysis of the free base form, as the hydrochloride salt would undergo deprotonation during the ionization process. The molecular ion peak would appear at m/z 179, corresponding to the molecular weight of the free base C₁₀H₁₇N₃. The mass spectrum would be expected to show characteristic fragmentation patterns reflecting the structural features of the molecule.
Common fragmentation pathways would likely include loss of the ethyl group from the amine side chain, resulting in a fragment ion corresponding to the N-[(2-isopropylpyrimidin-4-yl)methyl] portion of the molecule. Additionally, fragmentation at the methylene bridge connecting the pyrimidine ring to the amine chain would produce characteristic fragments corresponding to the 2-isopropylpyrimidin-4-ylmethyl cation and the ethanamine portion.
The pyrimidine ring system itself might undergo ring fragmentation under high-energy conditions, potentially losing the isopropyl substituent or undergoing ring-opening reactions. The base peak in the mass spectrum would correspond to the most stable fragment ion, which would likely be related to the substituted pyrimidine ring system due to the stabilization provided by the aromatic nitrogen-containing heterocycle. The fragmentation pattern would provide valuable structural confirmation and could be used for analytical identification and purity assessment of the compound.
Properties
IUPAC Name |
N-[(2-propan-2-ylpyrimidin-4-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-4-11-7-9-5-6-12-10(13-9)8(2)3/h5-6,8,11H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMXHFXBXPAOTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=NC=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride typically involves the reaction of 2-isopropylpyrimidine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or water, and requires careful monitoring of temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistent reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine oxide, while reduction could produce N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine .
Scientific Research Applications
Medicinal Chemistry
N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride is primarily investigated for its role as a pharmacological agent. Its structural characteristics suggest it may interact with specific biological targets, making it a candidate for drug development.
Antitubercular Activity
Recent studies have highlighted the compound's potential as an antitubercular agent. Research has shown that derivatives of pyrimidine compounds exhibit moderate to good activity against Mycobacterium tuberculosis. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL, indicating their efficacy against drug-resistant strains of tuberculosis .
| Compound Structure | MIC (μg/mL) | Activity Level |
|---|---|---|
| Pyridine-2-methylamine derivatives | 0.5 - 1 | Good |
| Pyrimidine derivatives | 4 - 8 | Moderate |
Biochemical Applications
The compound is also being explored for its biochemical properties, particularly in the context of enzyme inhibition and receptor modulation.
Phosphatidylinositol 3-Kinase (PI3K) Inhibition
This compound has been identified as a potential inhibitor of the PI3K pathway, which is crucial in cancer signaling pathways. Inhibitors targeting this pathway can lead to reduced tumor growth and improved therapeutic outcomes in various cancers .
Synthesis and Optimization
The synthesis of this compound involves several steps, including Suzuki coupling reactions and reductive amination techniques. Optimization of these synthetic routes is ongoing to enhance yield and purity for further biological testing .
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- Case Study 1 : A study on the antitubercular activity of related compounds showed that modifications in the pyrimidine ring significantly influenced activity levels, suggesting that structural optimization could lead to more potent derivatives .
- Case Study 2 : Research into PI3K inhibitors demonstrated that compounds similar to this compound exhibited promising results in reducing tumor cell proliferation in vitro .
Mechanism of Action
The mechanism of action of N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural Differences and Implications
Pyrimidine vs. Pyrazole derivatives (e.g., CymitQuimica’s compound) exhibit distinct electronic profiles due to their five-membered aromatic rings .
Ethanamine vs. Primary Amine: The ethyl group in the target compound may reduce steric hindrance compared to bulkier analogs like N-methyl-tetrahydropyran derivatives .
Dihydrochloride Salts: All compared compounds are hydrochloride salts, which improve aqueous solubility. However, the dual chloride ions in dihydrochlorides (e.g., CAS 1332530-39-8) may enhance crystallinity and stability compared to mono-salts like CAS 1220030-24-9 .
Pharmacological and Industrial Relevance
- Target Compound : Likely explored as a pharmaceutical intermediate due to its pyrimidine scaffold, a common motif in kinase inhibitors and antiviral agents .
- These are potent psychedelics, highlighting how minor structural changes drastically alter biological activity .
- Agrochemical Metabolites () : Metabolites like N-((6-chloropyridin-3-yl)methyl)ethanamine (from nitenpyram degradation) demonstrate the role of ethanamine groups in pesticide breakdown pathways, though their heterocycles differ .
Biological Activity
N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and applications based on diverse research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been reported to modulate the activity of various proteins, potentially influencing signaling pathways related to cell growth, apoptosis, and inflammation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against certain Gram-positive and Gram-negative bacteria, although the potency varied among different strains . The mechanism may involve the disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
There is emerging evidence suggesting that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Neurological Effects
Additionally, this compound has been investigated for its potential neuroprotective effects. It may interact with neurotransmitter systems and exhibit nootropic properties, which could be beneficial in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Applications in Drug Development
Given its diverse biological activities, this compound holds promise as a lead compound in drug discovery. Its potential applications include:
- Antimicrobial agents : Development of new antibiotics to combat resistant strains.
- Anticancer therapies : Formulation of selective cytotoxic agents targeting cancer cells.
- Neurological drugs : Exploration as a treatment for neurodegenerative conditions.
Q & A
Q. What are the established synthetic routes for N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves Suzuki coupling to construct the pyrimidine ring and reductive amination to introduce the ethylamine side chain. Key steps include:
- Solvent selection : Methanol or dichloromethane for optimal solubility and reaction efficiency .
- Catalyst use : Palladium-based catalysts for Suzuki coupling to ensure regioselectivity .
- Temperature control : Maintain 60–80°C during coupling to avoid side reactions .
Post-synthesis, purification via recrystallization or column chromatography is critical. Yield optimization focuses on adjusting stoichiometric ratios (e.g., amine:aldehyde in reductive amination) and employing inert atmospheres to prevent oxidation .
Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions on the pyrimidine ring and ethylamine chain .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% for biological assays) using reverse-phase columns with UV detection at 255 nm .
- Mass Spectrometry (MS) : Confirm molecular weight (C9H15N3·2HCl: 179.26 g/mol) via ESI-MS or MALDI-TOF .
- Elemental Analysis : Validate chloride content in the dihydrochloride salt form .
Q. What are the primary biochemical applications of this compound in medicinal chemistry research?
- Methodological Answer :
- PI3K Pathway Inhibition : Used in cancer studies to disrupt PI3K/Akt/mTOR signaling. Validate activity via kinase inhibition assays (e.g., ATP-competitive ELISA) .
- Receptor Modulation : Screen for GPCR or neurotransmitter receptor interactions using radioligand binding assays .
- Enzyme Inhibition : Assess inhibition of cytochrome P450 isoforms to predict drug-drug interactions .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound's mechanism of action as a PI3K inhibitor in cancer signaling pathways?
- Methodological Answer :
- Cellular Models : Use PI3K-overexpressing cancer cell lines (e.g., MCF-7 for breast cancer) with Western blotting to monitor Akt phosphorylation .
- Genetic Knockdown : Combine siRNA targeting PI3K isoforms (e.g., p110α) to confirm target specificity .
- In Vivo Validation : Employ xenograft models with pharmacokinetic profiling to correlate plasma concentrations with tumor regression .
Q. What strategies are effective in addressing discrepancies in reported biological activity data across different experimental models?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds to normalize results .
- Solubility Adjustments : Address variability in aqueous solubility by testing salt forms (e.g., dihydrochloride vs. free base) or co-solvents (e.g., DMSO ≤0.1%) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC50 values across studies and identify outliers due to assay conditions .
Q. What methodologies are employed to study the structure-activity relationship (SAR) of this compound and its derivatives?
- Methodological Answer :
- Analog Synthesis : Modify the pyrimidine ring (e.g., substituent at C2) or ethylamine chain length to generate derivatives .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to PI3K’s ATP-binding pocket .
- Pharmacophore Mapping : Identify critical hydrogen-bonding (pyrimidine N1) and hydrophobic (isopropyl group) interactions .
Q. How can the aqueous solubility of this compound be optimized for in vitro assays without compromising its biological activity?
- Methodological Answer :
- Salt Formation : Dihydrochloride salt improves solubility in PBS (test pH 4–7 for stability) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the ethylamine chain to enhance solubility, with enzymatic cleavage in target tissues .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to maintain activity while reducing aggregation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
